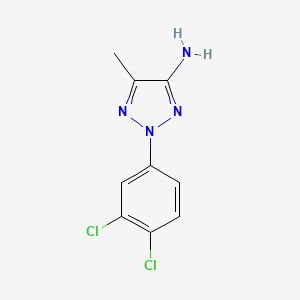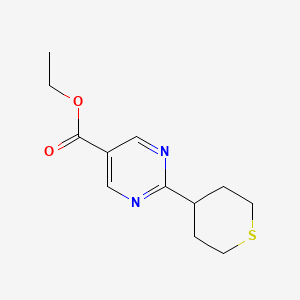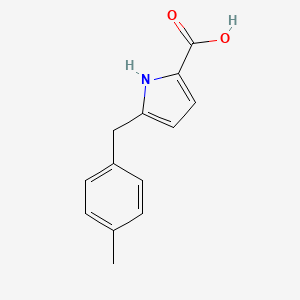![molecular formula C7H14N2O B11786751 (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B11786751.png)
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with a combination of nitrogen and oxygen atoms within its bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can be achieved through several synthetic routes. One common method involves the intramolecular N-alkylation of a precursor molecule in the presence of a base. This reaction typically requires the use of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as catalysts . Another approach involves the enantioselective reduction of diketones using fermenting bakers’ yeast, which provides a regio- and enantioselective pathway to the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, derivatives of this compound act as positive allosteric modulators of AMPA receptors, enhancing their activity without causing hyperstimulation . This modulation is achieved through binding to specific sites on the receptor, leading to improved cognitive functions and memory.
Comparación Con Compuestos Similares
Similar Compounds
9-Borabicyclo[3.3.1]nonane: This compound is used in various organic reactions, including cross-coupling and insertion reactions.
(1S,5R)-3-oxa-7,9-diazabicyclo[3.3.1]nonane-6-thione: This derivative contains a sulfur atom and exhibits different chemical properties.
Uniqueness
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to its specific combination of nitrogen and oxygen atoms within the bicyclic framework, which imparts distinct chemical reactivity and biological activity. Its ability to modulate AMPA receptors sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry and neuroscience research.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(1S,5R)-7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2O/c1-9-2-6-4-10-5-7(3-9)8-6/h6-8H,2-5H2,1H3/t6-,7+ |
Clave InChI |
OSIZSRFJZJVILD-KNVOCYPGSA-N |
SMILES isomérico |
CN1C[C@@H]2COC[C@H](C1)N2 |
SMILES canónico |
CN1CC2COCC(C1)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786678.png)

![6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)




![6-(4-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786700.png)

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11786725.png)

![Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B11786749.png)


